N-(2,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Ethyl Groups: This step involves the use of Grignard reagents or organolithium compounds to introduce the phenyl and ethyl groups at specific positions on the pyrazolo[3,4-b]pyridine core.
Attachment of the 2,4-Dimethylphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N4-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts for Suzuki-Miyaura coupling, organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~4~-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N4-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide
- N-(2,4-Dimethylphenyl)-2-pyridinecarboxamide
- N-(2,6-Dimethylphenyl)-2-picolinamide
Uniqueness
N~4~-(2,4-Dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-4-27-22-19(14-24-27)18(13-21(25-22)17-8-6-5-7-9-17)23(28)26-20-11-10-15(2)12-16(20)3/h5-14H,4H2,1-3H3,(H,26,28) |
InChI Key |
OPGIROJVNYCEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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